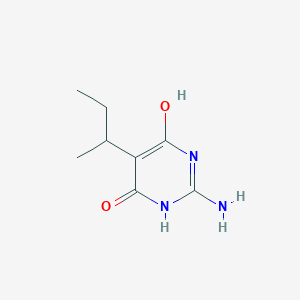

2-Amino-5-sec-butyl-4,6-pyrimidinediol

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21g/mol |

IUPAC Name |

2-amino-5-butan-2-yl-4-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H13N3O2/c1-3-4(2)5-6(12)10-8(9)11-7(5)13/h4H,3H2,1-2H3,(H4,9,10,11,12,13) |

InChI Key |

OIOCSEBEOUVFGB-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=C(N=C(NC1=O)N)O |

Canonical SMILES |

CCC(C)C1=C(N=C(NC1=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Melting Points: All 5-substituted derivatives (A9–A11) decompose near 250°C, while 2,5-diamino-4,6-pyrimidinediol decomposes above 300°C due to stronger intermolecular hydrogen bonding from additional amino groups .

- Synthesis Efficiency : Aryl substituents (phenyl, benzyl) marginally improve yields (91–94%) compared to alkyl groups (93% for sec-butyl), likely due to steric and electronic effects during condensation .

Reactivity and Functionalization

The sec-butyl group in A9 influences reactivity:

- Chlorination: 5-Substituted dihydroxypyrimidines undergo chlorination using Vilsmeier–Haack–Arnold reagent to form dichloropyrimidines. The sec-butyl group may slow this reaction compared to smaller substituents (e.g., methyl) due to steric hindrance .

- Nitrosation: Unlike 2,5-diamino-4,6-pyrimidinediol (nitrosated at position 5), A9 lacks a reactive amino group at position 5, limiting its utility in synthesizing pteridine derivatives .

Spectroscopic and Analytic Comparisons

- UV Spectra : A9’s UV profile is uncharacterized, but related 8-oxadihydropteridines show λmax at 264 and 361 nm in acidic solutions. Reduction of these compounds eliminates the 361 nm peak, a trend likely applicable to A9 derivatives .

- NMR Shifts : The sec-butyl group in A9 causes upfield shifts for H-100 (δ = 1.06) and H-30 (δ = 0.72) compared to aryl-substituted analogues (e.g., A10’s phenyl protons at δ = 7.50–7.02) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.